
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S. It is a derivative of phenoxyethane and contains both bromine and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-bromo-4-methylphenol with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring is common in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Coupled Products: Formed from coupling reactions, leading to the formation of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bromine atom can also participate in reactions, influencing the overall reactivity and properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromo-2-methylphenoxy)ethane-1-sulfonyl chloride
- 2-(2-Bromo-4-methylphenoxy)ethanol
- 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonamide
Uniqueness
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride is unique due to its combination of bromine and sulfonyl chloride functional groups, which provide distinct reactivity and versatility in chemical reactions. Its ability to undergo various types of reactions and form diverse products makes it valuable in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H10BrClO3S |
|---|---|
Molekulargewicht |
313.60 g/mol |
IUPAC-Name |
2-(2-bromo-4-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c1-7-2-3-9(8(10)6-7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
GBXUQMFOHZEFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCCS(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



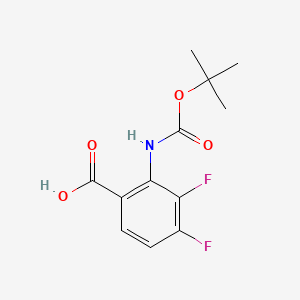
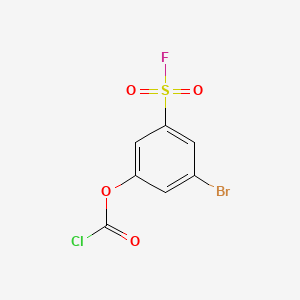
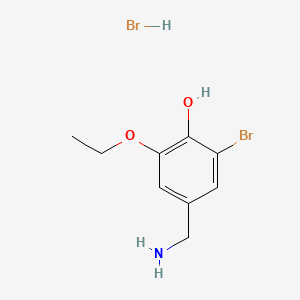
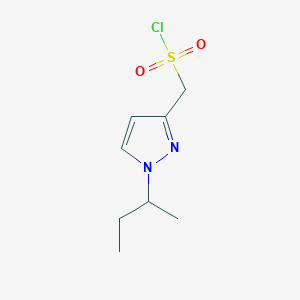

![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)
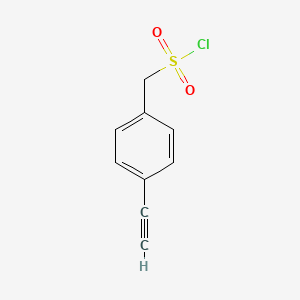

![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)

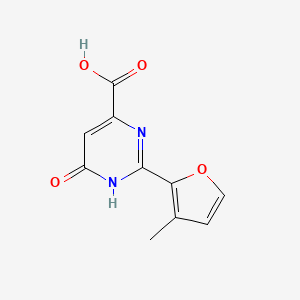
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
